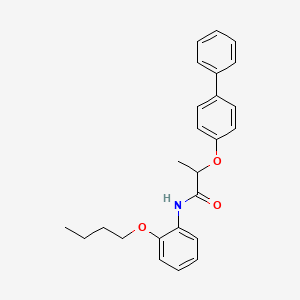![molecular formula C13H14N4S B4168660 3-Methylsulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B4168660.png)
3-Methylsulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole
Übersicht
Beschreibung
3-Methylsulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazine ring fused with an indole moiety, which is further substituted with a methylthio group at the 3-position and a propyl group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole typically involves the condensation of substituted isatins with thiosemicarbazide. For example, the commercially available starting material indoline-2,3-diones with different substituents can be reacted with thiosemicarbazide in water at 100°C for 5 hours by a condensation reaction to provide intermediates, which are then hydrazinated with 80% hydrazine monohydrate at 120°C for 3 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylsulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazinoindoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methylsulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 3-Methylsulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA via non-covalent groove binding and electrostatic interactions, leading to conformational changes in the DNA structure . Additionally, it can interact with proteins like human serum albumin, causing conformational modulations in the protein structure . In cancer cells, it has been shown to induce apoptosis through the mitochondria pathway by binding to ferrous ions and disrupting cellular iron homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Indolo[2,3-b]quinoxalines: These compounds are structurally similar but have a quinoxaline ring instead of a triazine ring.
Uniqueness
3-Methylsulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio and propyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
3-methylsulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-3-8-17-10-7-5-4-6-9(10)11-12(17)14-13(18-2)16-15-11/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENKLDBKXLNEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{4-[(cyclohexylcarbamoyl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4168579.png)
![N-{2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4168585.png)
![methyl 2-amino-3-cyano-1'-(2-ethoxy-2-oxoethyl)-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4168593.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4168595.png)
![2-METHOXY-N-[1-(2-METHYLPROPYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE](/img/structure/B4168597.png)
![N-[2-(2-methoxyanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B4168605.png)
![2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride](/img/structure/B4168619.png)
![2-bromo-N-[1-(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4168620.png)

![2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4168626.png)
![N-(6-methyl-2-pyridinyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide](/img/structure/B4168637.png)
![N-(2-ethylphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4168656.png)
![Methyl 4-{6-[(4-chlorophenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoate](/img/structure/B4168661.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4168666.png)
